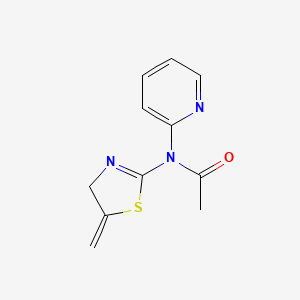![molecular formula C17H18ClNOS B5878211 N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CTAM, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields.
作用機序
N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is believed to exert its effects by binding to specific target proteins, including ion channels and receptors. This binding can lead to changes in the activity of these proteins, which can in turn affect various physiological processes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target protein it binds to. For example, N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain sensation. N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has also been shown to inhibit the activity of the P2X7 receptor, which is involved in inflammation.
実験室実験の利点と制限
One advantage of N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its specificity for certain target proteins, which can make it a useful tool for studying the function of these proteins. However, one limitation of N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide is that it can be difficult to synthesize and purify, which can make it challenging to use in lab experiments.
将来の方向性
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One area of interest is the development of new drugs based on N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, particularly for the treatment of inflammatory and tumor-related diseases. Another area of interest is the further study of the mechanisms of action of N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, including its effects on specific target proteins. Additionally, there is potential for the development of new methods for synthesizing and purifying N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide, which could make it more accessible for use in lab experiments.
合成法
N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized using a multi-step process, starting with the reaction between 3-chloro-2-methylaniline and 2-methylbenzyl chloride to form N-(3-chloro-2-methylphenyl)-2-methylbenzylamine. This intermediate compound is then reacted with thioacetic acid to produce N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In biochemistry, N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been used as a tool to study protein-protein interactions. In pharmacology, N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been studied for its effects on ion channels and receptors.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-12-6-3-4-7-14(12)10-21-11-17(20)19-16-9-5-8-15(18)13(16)2/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUYOVKDJWBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)

![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)




![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)